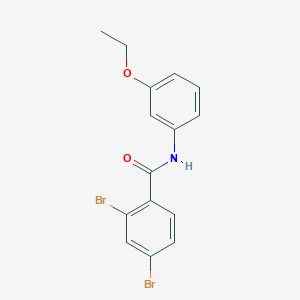

2,4-dibromo-N-(3-ethoxyphenyl)benzamide

Description

2,4-Dibromo-N-(3-ethoxyphenyl)benzamide is a halogenated benzamide derivative characterized by two bromine substituents at the 2- and 4-positions of the benzamide ring and an ethoxy group at the 3-position of the aniline moiety. This compound’s structural features—particularly the electron-withdrawing bromine atoms and the electron-donating ethoxy group—impart unique physicochemical properties, such as altered solubility, crystallinity, and bioactivity, compared to simpler benzamide derivatives. Its synthesis typically involves amide coupling between 2,4-dibromobenzoic acid derivatives and 3-ethoxyaniline under reflux or ultrasonic conditions .

Properties

Molecular Formula |

C15H13Br2NO2 |

|---|---|

Molecular Weight |

399.08 g/mol |

IUPAC Name |

2,4-dibromo-N-(3-ethoxyphenyl)benzamide |

InChI |

InChI=1S/C15H13Br2NO2/c1-2-20-12-5-3-4-11(9-12)18-15(19)13-7-6-10(16)8-14(13)17/h3-9H,2H2,1H3,(H,18,19) |

InChI Key |

BTCJSYWDYDFSDJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Br)Br |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues: Substituent Effects

4-Bromo-N-(2-Nitrophenyl)Benzamide (Compound I)

- Structure : A single bromine at the 4-position and a nitro group at the 2-position of the aniline ring.

- Crystallographic studies reveal that Compound I forms two distinct molecules (A and B) per asymmetric unit, unlike the title compound, which may adopt a single conformation due to its symmetric substitution pattern .

4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB)

- Structure : Features a methoxy group at the 4-position and a nitro group at the 2-position of the aniline ring.

- Comparison : The methoxy group in 4MNB enhances solubility in polar solvents compared to the ethoxy group in the target compound. However, the ethoxy group’s larger size may improve lipid membrane permeability, a critical factor in drug design .

N-(Anilinocarbonothioyl)Benzamide Derivatives

- Structure : Thiourea-linked benzamides with substituents like hydroxyl or methoxy groups.

- Comparison : Antioxidant activity studies show that hydroxyl and methoxy substituents enhance radical scavenging (% inhibition: 86.6–87.7%), whereas the target compound’s bromine and ethoxy groups may prioritize electrophilic interactions over antioxidant effects .

Table 1: Reaction Kinetics for Benzamide Derivatives

| Method | Time (h) | Yield (%) |

|---|---|---|

| Conventional Reflux | 8–12 | 65–75 |

| Ultrasonic Irradiation | 3–5 | 80–90 |

PCAF HAT Inhibition

- Key Findings: Benzamide derivatives with long acyl chains (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide) showed superior PCAF HAT inhibition (79% at 100 μM) compared to shorter chains. The target compound lacks an acyl chain but may leverage bromine’s electronegativity for competitive binding .

Antimicrobial and Anticancer Activity

- DNA Gyrase Inhibition: Methyl or chloro substituents on benzamide rings (e.g., compounds 21–23) showed weak gyrase inhibition (IC50: >100 μM).

- Tubulin Binding : Chloro and trifluoromethyl substituents in benzamide derivatives (e.g., compound 16d) enhanced tubulin binding affinity. The ethoxy group in the target compound may similarly stabilize hydrophobic interactions, though bromine’s size could sterically interfere .

Physicochemical Properties

- Solubility : The ethoxy group improves solubility in organic solvents compared to nitro or chloro analogues (e.g., 4MNB).

- Thermal Stability: Bromine’s high atomic mass may increase melting points relative to non-halogenated derivatives (e.g., N-(2,2-diphenylethyl)-4-nitrobenzamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.